BTZ043

Description

Properties

IUPAC Name |

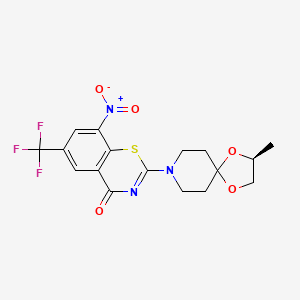

2-[(3S)-3-methyl-1,4-dioxa-8-azaspiro[4.5]decan-8-yl]-8-nitro-6-(trifluoromethyl)-1,3-benzothiazin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16F3N3O5S/c1-9-8-27-16(28-9)2-4-22(5-3-16)15-21-14(24)11-6-10(17(18,19)20)7-12(23(25)26)13(11)29-15/h6-7,9H,2-5,8H2,1H3/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTUIRORNXIOHQR-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1COC2(O1)CCN(CC2)C3=NC(=O)C4=C(S3)C(=CC(=C4)C(F)(F)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1COC2(O1)CCN(CC2)C3=NC(=O)C4=C(S3)C(=CC(=C4)C(F)(F)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16F3N3O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80151286 | |

| Record name | BTZ-043 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80151286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

431.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1161233-85-7 | |

| Record name | 2-[(2S)-2-Methyl-1,4-dioxa-8-azaspiro[4.5]dec-8-yl]-8-nitro-6-(trifluoromethyl)-4H-1,3-benzothiazin-4-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1161233-85-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | BTZ-043 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1161233857 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BTZ-043 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80151286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BTZ-043 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G55ZH52P57 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

BTZ043's Mechanism of Action on DprE1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the mechanism of action of BTZ043, a potent anti-tubercular agent, on its target, the decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1). This document provides a comprehensive overview of the molecular interactions, biochemical consequences, and the experimental methodologies used to elucidate this mechanism.

Core Mechanism: Covalent Inhibition of DprE1

This compound is a member of the benzothiazinone (BTZ) class of compounds and acts as a mechanism-based covalent inhibitor of DprE1, an essential enzyme in Mycobacterium tuberculosis cell wall synthesis.[1][2] The inhibitory process is a suicidal mechanism that leads to the irreversible inactivation of the enzyme.[3]

The key steps of the mechanism are as follows:

-

Prodrug Activation: this compound is a prodrug that requires activation within the mycobacterial cell. The nitro group of this compound is reduced by the flavin adenine dinucleotide (FAD) cofactor of DprE1, which must be in its reduced state (FADH2).[1][3] This reduction converts the nitro group into a highly reactive nitroso derivative.[1]

-

Covalent Adduct Formation: The electrophilic nitroso-BTZ043 intermediate then undergoes a nucleophilic attack by the thiol group of a critical cysteine residue in the active site of DprE1 (Cys387 in M. tuberculosis).[4][5]

-

Semimercaptal Linkage: This reaction forms a stable, covalent semimercaptal adduct between this compound and DprE1.[1][4] This covalent modification physically blocks the active site and renders the enzyme non-functional.

This covalent and irreversible inhibition explains the potent bactericidal activity of this compound against M. tuberculosis.[1]

Signaling Pathway and Metabolic Consequence

DprE1 is a critical enzyme in the arabinan biosynthesis pathway, which is essential for the formation of the mycobacterial cell wall components, arabinogalactan (AG) and lipoarabinomannan (LAM).[6][7][8] DprE1, in conjunction with its partner enzyme DprE2, catalyzes the epimerization of decaprenylphosphoryl-β-D-ribose (DPR) to decaprenylphosphoryl-β-D-arabinose (DPA), the sole donor of arabinose for AG and LAM synthesis.[6][9]

By irreversibly inhibiting DprE1, this compound blocks the production of DPA, leading to a halt in arabinan synthesis.[4] This disruption of cell wall integrity ultimately leads to cell lysis and bacterial death.[2][10]

Quantitative Data

The potency of this compound has been quantified through various in vitro assays, including determination of the Minimum Inhibitory Concentration (MIC) against whole mycobacterial cells and the half-maximal inhibitory concentration (IC50) against the purified DprE1 enzyme.

Table 1: In Vitro Activity of DprE1 Inhibitors

| Compound | Target Organism/Enzyme | Assay Type | Value | Unit | Reference(s) |

| This compound | M. tuberculosis | MIC | 1 | ng/mL | [1] |

| This compound | M. tuberculosis | MIC | 0.001 - 0.008 | mg/L | [2] |

| This compound | M. tuberculosis Erdman | MIC | 0.008 | µg/mL | |

| PBTZ169 | M. tuberculosis | MIC | ~3x lower than this compound | - | |

| BTZ045 (amino) | M. tuberculosis | MIC | >500x higher than this compound | - | [1] |

| BTZ046 (hydroxylamino) | M. tuberculosis | MIC | >500x higher than this compound | - | [1] |

| DNB1 | M. tuberculosis | MIC | 0.072 | µg/mL | [1] |

| VI-9376 | M. tuberculosis | MIC | 1 | µg/mL | [1] |

| This compound | M. smegmatis DprE1 | IC50 | 4.5 | µM | [3] |

| DNB1 | M. smegmatis DprE1 | IC50 | 15.8 | µM | |

| VI-9376 | M. smegmatis DprE1 | IC50 | 57.4 | µM |

Table 2: Kinetic Parameters for M. smegmatis DprE1

| Substrate | Parameter | Value | Unit | Reference(s) |

| DCPIP | Km | 4.2 ± 0.3 | µM | |

| DCPIP | kcat | 11.1 ± 0.1 | min-1 | |

| Oxygen | kcat | ~2.8 | min-1 |

Experimental Protocols

The elucidation of this compound's mechanism of action has relied on a combination of microbiological, biochemical, and biophysical techniques.

Minimum Inhibitory Concentration (MIC) Determination

The MIC of this compound against M. tuberculosis is typically determined using the Resazurin Microtiter Assay (REMA).

Protocol: Resazurin Microtiter Assay (REMA)

-

Bacterial Culture: Grow M. tuberculosis H37Rv at 37°C in 7H9 broth supplemented with ADC (albumin-dextrose-catalase), 0.2% glycerol, and 0.05% Tween 80 to mid-log phase.

-

Compound Preparation: Prepare two-fold serial dilutions of this compound in a 96-well microplate.

-

Inoculation: Dilute the bacterial culture and add to each well to achieve a standardized inoculum. Include drug-free and cell-free control wells.

-

Incubation: Incubate the plates at 37°C for a defined period (typically 7 days).

-

Resazurin Addition: Add a solution of resazurin to each well and incubate for an additional 24-48 hours.

-

Readout: Determine the MIC as the lowest concentration of this compound that prevents the color change of resazurin (blue, indicating no metabolic activity) to resorufin (pink, indicating metabolic activity).

DprE1 Enzyme Activity Assays

The inhibitory effect of this compound on DprE1 can be monitored using spectrophotometric assays.

Protocol: DCPIP-Based DprE1 Activity Assay

This assay measures the reduction of 2,6-dichlorophenolindophenol (DCPIP) by the DprE1-FADH2 complex.

-

Reaction Mixture: Prepare a reaction mixture containing purified DprE1 enzyme in a suitable buffer (e.g., 20 mM glycylglycine, pH 8.5), the substrate analogue farnesylphosphoryl-β-D-ribofuranose (FPR), and DCPIP.

-

Inhibitor Incubation: For inhibition studies, pre-incubate the DprE1 enzyme with varying concentrations of this compound for a set time (e.g., 7 minutes).

-

Reaction Initiation: Initiate the reaction by adding the substrate (FPR).

-

Measurement: Monitor the decrease in absorbance of DCPIP at 600 nm over time using a spectrophotometer.

-

Data Analysis: Calculate the initial reaction rates and determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Protocol: Amplex Red-Coupled DprE1 Assay

This is a fluorescence-based assay that measures the production of hydrogen peroxide during the DprE1-catalyzed oxidation of its substrate.

-

Reaction Mixture: Prepare a reaction mixture containing 20 mM glycylglycine (pH 8.5), 150 µM FPR, 0.3 µM DprE1, 50 µM Amplex Red, and 0.35 µM horseradish peroxidase (HRP).

-

Inhibitor Addition: Add different concentrations of this compound to the reaction mixture.

-

Incubation and Measurement: Incubate the reaction at 37°C and monitor the increase in fluorescence (excitation ~570 nm, emission ~585 nm) as Amplex Red is converted to the fluorescent resorufin.

-

Data Analysis: Analyze the progress curves of the reaction to study the kinetics of DprE1 inactivation by this compound.

Confirmation of Covalent Adduct Formation

Mass spectrometry and X-ray crystallography are used to definitively prove the covalent binding of this compound to DprE1.

Protocol: Mass Spectrometry Analysis

-

Adduct Formation: Incubate purified DprE1 with this compound and a substrate analogue like FPR to facilitate the formation of the covalent adduct.

-

Sample Preparation: Prepare the protein sample for mass spectrometry. This may involve buffer exchange to remove non-volatile salts and detergents.

-

Mass Spectrometry: Analyze the intact protein or digested peptides by mass spectrometry (e.g., ESI-MS).

-

Data Analysis: Compare the mass of the treated DprE1 with the untreated enzyme. An increase in mass corresponding to the molecular weight of the activated this compound confirms the formation of a covalent adduct.

Protocol: X-ray Crystallography

-

Adduct Generation: Pre-form the DprE1-BTZ043 covalent adduct by incubating the purified enzyme with this compound and FPR. Confirm adduct formation using mass spectrometry.

-

Crystallization: Screen for crystallization conditions for the DprE1-BTZ043 complex.

-

Data Collection and Structure Determination: Collect X-ray diffraction data from the crystals and solve the three-dimensional structure.

-

Analysis: Analyze the electron density map to visualize the covalent bond between the inhibitor and the Cys387 residue in the active site.

Experimental and Logical Workflows

The characterization of this compound as a covalent inhibitor of DprE1 follows a logical progression of experiments.

Conclusion

The mechanism of action of this compound against DprE1 is a well-characterized example of mechanism-based enzyme inhibition. As a prodrug activated by its target, this compound forms a covalent adduct with a critical cysteine residue, leading to irreversible enzyme inactivation. This potent and specific mechanism, which disrupts the essential arabinan biosynthesis pathway, makes this compound a highly promising candidate for the treatment of tuberculosis. The experimental protocols and workflows described herein provide a framework for the continued study of DprE1 inhibitors and the development of new anti-tubercular therapeutics.

References

- 1. Structural basis for benzothiazinone-mediated killing of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. Novel insight into the reaction of nitro, nitroso and hydroxylamino benzothiazinones and of benzoxacinones with Mycobacterium tuberculosis DprE1 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pnas.org [pnas.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. uniprot.org [uniprot.org]

- 10. researchgate.net [researchgate.net]

Technical Guide: Chemical Synthesis and Purification of BTZ043

This technical guide provides an in-depth overview of the chemical synthesis, purification, and mechanism of action of BTZ043, a potent anti-tuberculosis agent. The information is intended for researchers, scientists, and professionals in the field of drug development.

Introduction

This compound is a promising benzothiazinone (BTZ) class of nitroaromatic compound with potent bactericidal activity against Mycobacterium tuberculosis (Mtb), including multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains[1][2]. It is a pro-drug that, once activated, covalently inhibits the decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1) enzyme[3][4]. This enzyme is crucial for the biosynthesis of the mycobacterial cell wall, making this compound a highly specific and potent therapeutic candidate[1][5]. Currently, this compound is in clinical development for the treatment of tuberculosis[6][7].

Mechanism of Action

This compound targets the essential DprE1/DprE2 enzyme complex, which is responsible for the epimerization of decaprenylphosphoryl-β-D-ribose (DPR) to decaprenylphosphoryl-β-D-arabinose (DPA)[8][9][10]. DPA is the sole arabinose donor for the synthesis of arabinogalactan and lipoarabinomannan, both of which are critical components of the mycobacterial cell wall[2][8][11].

The mechanism of inhibition is a suicide inactivation process. The nitro group of this compound is reduced by the flavin cofactor within the DprE1 active site to a reactive nitroso derivative[3][12]. This intermediate then forms a covalent semimercaptal adduct with a key cysteine residue (Cys387 in Mtb) in the active site of DprE1, irreversibly inhibiting the enzyme and blocking cell wall synthesis, which ultimately leads to bacterial cell lysis and death[3][4][13].

Chemical Synthesis of this compound

Several synthetic routes for benzothiazinones have been described, starting from substituted 2-chlorobenzoic acid derivatives[14]. A recently developed "thiourea pathway" is noted for its efficiency, high yields (65-75%), and avoidance of highly toxic reagents like carbon disulfide, making it suitable for large-scale synthesis[14].

Below is a representative experimental protocol based on the thiourea pathway.

This two-step process involves the initial formation of a benzoyl thiocarbamate intermediate, followed by cyclization and addition of the amine side chain.

Step 1: Synthesis of Benzoyl Thiocarbamate Intermediate

-

To a solution of an appropriately substituted 2-chlorobenzoyl chloride in a suitable aprotic solvent (e.g., dichloromethane), add one equivalent of a thiourea derivative.

-

The reaction is typically carried out at room temperature with stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, the solvent is removed under reduced pressure to yield the crude benzoyl thiocarbamate intermediate, which can be used in the next step without further purification.

Step 2: Cyclization and Formation of this compound

-

Dissolve the crude benzoyl thiocarbamate intermediate in an appropriate solvent such as dimethylacetamide (DMA).

-

Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) to the mixture to facilitate the cyclization reaction[15].

-

To this mixture, add (S)-2-methyl-1,4-dioxa-8-azaspiro[4.5]decane and a catalytic amount of acetic acid[15].

-

Heat the reaction mixture (e.g., 50-60°C) for a specified period (e.g., 20-30 minutes)[16].

-

Monitor the formation of this compound by TLC or LC-MS.

-

After completion, cool the reaction mixture and precipitate the product by adding water[16].

-

Collect the solid precipitate by filtration, wash with water, and dry under vacuum.

Purification of this compound

High purity of this compound can be readily achieved, and a Good Manufacturing Practices (GMP) batch has been successfully produced, indicating that purification methods are well-established[1]. Standard techniques for the purification of organic compounds are applicable.

-

Chromatography: The crude this compound product is subjected to column chromatography on silica gel. A suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) is used to separate the desired product from impurities and unreacted starting materials.

-

Recrystallization: Fractions containing the pure product, as identified by TLC, are combined, and the solvent is evaporated. The resulting solid is then recrystallized from an appropriate solvent system (e.g., ethanol/water) to yield highly pure this compound.

-

Characterization: The purity and identity of the final compound are confirmed using analytical techniques such as High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Quantitative Data

The following tables summarize key quantitative data for this compound and related compounds from published literature.

Table 1: In Vitro Activity of this compound and Analogs

| Compound | Target Organism | MIC (mg/L) | MIC (nM) | Reference |

|---|---|---|---|---|

| This compound | M. tuberculosis H37Rv | 0.001 - 0.008 | 1 - 30 (ng/ml) | [1][6] |

| Macozinone | Intracellular Mtb | - | 27 | [14] |

| This compound | Intracellular Mtb | - | 14 | [14] |

| BTZ-SO (Sulfoxide) | M. tuberculosis H37Rv | >12.5 (µg/mL) | - | [13] |

| BTZ-SO₂ (Sulfone) | M. tuberculosis H37Rv | >12.5 (µg/mL) | - |[13] |

Table 2: Pharmacokinetic Parameters of this compound in Humans (Single Ascending Dose Study)

| Parameter | Value | Notes | Reference |

|---|---|---|---|

| tmax (this compound) | 1.5 h (median) | Time to maximum plasma concentration | [6] |

| tmax (Metabolite M1) | 7 - 8.5 h (median) | Inactive metabolite | [6] |

| Half-life (Metabolite M1) | 8.4 - 9.0 h (geometric mean) | - | [6] |

| AUC & Cmax | More than dose-proportional | For parent this compound |[6] |

Table 3: Cytotoxicity Data

| Compound | Cell Line | IC₅₀ (µM) | Reference |

|---|---|---|---|

| This compound | Macrophages | 21.9 | [14] |

| Macozinone | Macrophages | 23.2 |[14] |

Conclusion

This compound is a highly potent anti-tuberculosis agent with a well-defined mechanism of action targeting the essential DprE1 enzyme. Efficient and scalable synthetic routes, such as the thiourea pathway, have been developed, allowing for the production of high-purity material. Its promising preclinical and early clinical data underscore its potential as a critical component in future tuberculosis treatment regimens. Further research and development will continue to refine its clinical application and explore its full therapeutic potential.

References

- 1. BTZ-043 | Working Group for New TB Drugs [newtbdrugs.org]

- 2. Design and Syntheses of Anti-Tuberculosis Agents Inspired by this compound Using a Scaffold Simplification Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structural basis for benzothiazinone-mediated killing of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pharmacokinetics and Efficacy of the Benzothiazinone BTZ-043 against Tuberculous Mycobacteria inside Granulomas in the Guinea Pig Model - PMC [pmc.ncbi.nlm.nih.gov]

- 5. What are DprE1 inhibitors and how do they work? [synapse.patsnap.com]

- 6. academic.oup.com [academic.oup.com]

- 7. researchgate.net [researchgate.net]

- 8. Decaprenylphosphoryl-β-D-Ribose 2′-Epimerase, the Target of Benzothiazinones and Dinitrobenzamides, Is an Essential Enzyme in Mycobacterium smegmatis | PLOS One [journals.plos.org]

- 9. uniprot.org [uniprot.org]

- 10. Decaprenylphosphoryl-β-D-ribose 2'-epimerase, the target of benzothiazinones and dinitrobenzamides, is an essential enzyme in Mycobacterium smegmatis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. scholarcommons.sc.edu [scholarcommons.sc.edu]

- 12. Syntheses and Antituberculosis Activity of 1,3-Benzothiazinone Sulfoxide and Sulfone Derived from this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Efficient Synthesis of Benzothiazinone Analogues with Activity against Intracellular Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Covalent Binding of BTZ043 to Cys387 of DprE1

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

BTZ043 is a potent, next-generation anti-tubercular agent that irreversibly inhibits decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1), an essential enzyme in the Mycobacterium tuberculosis cell wall biosynthesis pathway. As a prodrug, this compound is activated within the DprE1 active site, leading to the formation of a covalent semimercaptal adduct with a critical cysteine residue (Cys387). This mechanism-based inhibition explains the compound's nanomolar potency and bactericidal activity against both drug-susceptible and resistant strains of M. tuberculosis. This guide provides a comprehensive overview of the molecular mechanism, quantitative inhibition parameters, and key experimental protocols used to characterize the covalent binding of this compound to DprE1.

The DprE1/DprE2 Pathway: A Vulnerable Target

The integrity of the mycobacterial cell wall, particularly the arabinogalactan (AG) and lipoarabinomannan (LAM) layers, is critical for the pathogen's survival. The sole precursor for the arabinan domains of these structures is decaprenylphosphoryl-β-D-arabinofuranose (DPA). The synthesis of DPA from decaprenylphosphoryl-β-D-ribofuranose (DPR) is a crucial two-step epimerization process catalyzed by the enzymes DprE1 and DprE2.

-

Oxidation (DprE1): DprE1, a flavoenzyme containing a flavin adenine dinucleotide (FAD) cofactor, oxidizes the 2'-hydroxyl group of DPR to produce the intermediate decaprenylphosphoryl-2-keto-β-D-erythro-pentofuranose (DPX) and reduced FAD (FADH₂).[1]

-

Reduction (DprE2): The partner enzyme DprE2 then reduces DPX to form the final product, DPA.[1]

This compound specifically targets the first step of this essential pathway, effectively halting the production of DPA and leading to cell lysis.[2]

Mechanism of Covalent Inhibition

This compound is a mechanism-based, covalent inhibitor, often referred to as a "suicide substrate".[3] Its inhibitory action is not immediate but requires enzymatic activation by its target, DprE1.

-

Prodrug Activation: The FADH₂ generated by DprE1 during the oxidation of DPR reduces the nitro group on the this compound scaffold.[4][5]

-

Formation of Nitroso Intermediate: This reduction yields a highly reactive nitroso-benzothiazinone species within the enzyme's active site.[4]

-

Nucleophilic Attack: The thiol group of the conserved Cys387 residue performs a nucleophilic attack on the electrophilic nitroso derivative.[4][6]

-

Covalent Adduct Formation: This attack results in the formation of a stable, irreversible semimercaptal covalent bond between this compound and Cys387, permanently inactivating the enzyme.[4][7]

This covalent and irreversible binding mechanism is responsible for the exceptional potency of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Pharmacokinetics and Efficacy of the Benzothiazinone BTZ-043 against Tuberculous Mycobacteria inside Granulomas in the Guinea Pig Model - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Structural basis of inhibition of Mycobacterium tuberculosis DprE1 by benzothiazinone inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Novel insight into the reaction of nitro, nitroso and hydroxylamino benzothiazinones and of benzoxacinones with Mycobacterium tuberculosis DprE1 - PMC [pmc.ncbi.nlm.nih.gov]

Nanomolar Potency of BTZ043: A Technical Guide for Researchers in Tuberculosis Drug Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Core Attributes of BTZ043 Against Drug-Resistant Tuberculosis.

This technical guide provides a comprehensive overview of the benzothiazinone this compound, a potent drug candidate for the treatment of tuberculosis (TB), with a particular focus on its efficacy against drug-resistant strains. This document collates quantitative data on its potency, details key experimental methodologies for its evaluation, and visualizes its mechanism of action and relevant experimental workflows.

Core Efficacy: Nanomolar Potency Against Mycobacterium tuberculosis

This compound exhibits remarkable potency against Mycobacterium tuberculosis (Mtb), including multidrug-resistant (MDR) and extensively drug-resistant (XDR) clinical isolates[1][2]. Its in vitro minimum inhibitory concentration (MIC) for members of the M. tuberculosis complex typically ranges from 1 to 30 ng/mL[1]. This high level of activity makes it significantly more potent than many currently used anti-TB drugs[3].

Table 1: In Vitro Potency of this compound Against Mycobacterium tuberculosis

| Strain Type | Mtb Strain(s) | MIC Range (ng/mL) | MIC Range (µg/mL) | Citation(s) |

| Drug-Susceptible | H37Rv | 1 | 0.001 | [4] |

| Drug-Susceptible | Erdman | - | 0.008 | [5] |

| Mtb Complex (General) | Various | 1 - 30 | 0.001 - 0.03 | [1] |

| Fast-Growing Mycobacteria | Various | 0.1 - 80 | 0.0001 - 0.08 | [1] |

| MDR and XDR | Clinical Isolates | Consistently Potent | - | [1][2] |

Mechanism of Action: Inhibition of Arabinan Biosynthesis

This compound is a pro-drug that is activated within the mycobacterial cell. Its mechanism of action involves the covalent inhibition of the enzyme decaprenenylphosphoryl-β-D-ribose 2’-epimerase (DprE1)[4][6]. DprE1 is a crucial enzyme in the biosynthesis of arabinans, which are essential components of the mycobacterial cell wall, specifically arabinogalactan and lipoarabinomannan[3][4].

The nitro group of this compound is reduced by the flavin cofactor FADH2 within DprE1, forming a reactive nitroso intermediate. This intermediate then forms a covalent semimercaptal adduct with a cysteine residue (Cys387) in the active site of DprE1, leading to irreversible inhibition of the enzyme[3][6]. The disruption of arabinan synthesis ultimately leads to cell lysis and bacterial death[3]. This targeted mechanism is highly selective for mycobacteria[4].

Caption: Mechanism of action of this compound in Mycobacterium tuberculosis.

Experimental Protocols

This section details the methodologies for key in vitro experiments to evaluate the efficacy and characteristics of anti-tubercular compounds like this compound.

Determination of Minimum Inhibitory Concentration (MIC) using Resazurin Microtiter Assay (REMA)

The REMA is a colorimetric assay used to determine the MIC of a compound against M. tuberculosis. It relies on the reduction of the blue indicator dye resazurin to the pink resorufin by metabolically active cells.

Materials:

-

7H9 broth supplemented with 0.1% casitone, 0.5% glycerol, and 10% OADC (oleic acid, albumin, dextrose, catalase).

-

Sterile 96-well microplates.

-

Resazurin sodium salt solution (0.01% w/v in sterile distilled water).

-

M. tuberculosis culture in mid-log phase.

-

Test compound (e.g., this compound) and control drugs.

Procedure:

-

Prepare serial two-fold dilutions of the test compound in the 96-well plates containing 100 µL of 7H9 broth per well.

-

Prepare a standardized inoculum of M. tuberculosis (e.g., to a McFarland standard of 0.5) and dilute it to achieve a final concentration of approximately 1.5 x 10^5 CFU/mL in the wells.

-

Add 100 µL of the bacterial suspension to each well. Include a drug-free control well (bacterial growth control) and a well with media only (sterility control).

-

Seal the plates and incubate at 37°C for 7 days.

-

After incubation, add 30 µL of the resazurin solution to each well and re-incubate for 24-48 hours.

-

Observe the color change. A blue color indicates no bacterial growth, while a pink color indicates growth.

-

The MIC is defined as the lowest concentration of the compound that prevents the color change from blue to pink[6].

In Vitro Cytotoxicity Assessment using MTT Assay

The MTT assay is a colorimetric method to assess the cytotoxicity of a compound on mammalian cell lines, providing an indication of its potential toxicity in humans.

Materials:

-

Mammalian cell line (e.g., A549 human lung epithelial cells or RAW264.7 murine macrophages).

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS).

-

Sterile 96-well plates.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

-

Solubilizing agent (e.g., DMSO or a solution of SDS in DMF).

-

Test compound.

Procedure:

-

Seed the cells into a 96-well plate at a predetermined density (e.g., 1 x 10^4 cells/well) and incubate for 24 hours to allow for attachment.

-

Prepare serial dilutions of the test compound in the cell culture medium and add them to the respective wells. Include a vehicle control (medium with the same concentration of the compound's solvent, e.g., DMSO).

-

Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a 5% CO2 incubator.

-

After incubation, add 10-20 µL of the MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Carefully remove the medium and add 100-200 µL of the solubilizing agent to each well to dissolve the formazan crystals.

-

Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control. The 50% cytotoxic concentration (CC50) can be determined by plotting cell viability against the compound concentration.

Assessment of Drug Synergy using the Checkerboard Assay

The checkerboard assay is used to evaluate the interaction between two antimicrobial agents, determining if their combined effect is synergistic, additive, indifferent, or antagonistic.

Materials:

-

96-well microplates.

-

7H9 broth with supplements.

-

Standardized M. tuberculosis inoculum.

-

Two test compounds (e.g., this compound and another anti-TB drug).

-

Resazurin solution.

Procedure:

-

In a 96-well plate, prepare serial two-fold dilutions of Drug A along the x-axis and serial two-fold dilutions of Drug B along the y-axis. This creates a matrix of wells with varying concentrations of both drugs.

-

Add 100 µL of the standardized M. tuberculosis inoculum to each well.

-

Include control wells for each drug alone to determine their individual MICs under the assay conditions.

-

Incubate the plate at 37°C for 7 days.

-

Determine the MIC of each drug combination using resazurin as described in the REMA protocol.

-

Calculate the Fractional Inhibitory Concentration (FIC) for each drug in every well showing no growth:

-

FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)

-

FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)

-

-

Calculate the FIC Index (FICI) for each combination: FICI = FIC of Drug A + FIC of Drug B.

-

Interpret the results based on the FICI value:

-

FICI ≤ 0.5: Synergy

-

0.5 < FICI ≤ 4.0: Additive or Indifference

-

FICI > 4.0: Antagonism

-

Visualizing Experimental and Logical Workflows

The following diagrams illustrate the logical flow of experiments for evaluating a novel anti-tubercular compound like this compound.

Caption: A typical workflow for the in vitro evaluation of a new anti-TB drug candidate.

Caption: Logical workflow for investigating the mechanisms of resistance to this compound.

Resistance to this compound

While no baseline resistance to this compound has been identified in primary clinical isolates, resistance can be generated in vitro. The primary mechanism of high-level resistance involves mutations in the dprE1 gene, specifically at the Cys387 residue, which is the site of covalent drug binding. Mutations at this position can increase the MIC of this compound by up to 10,000-fold.

Low-level resistance to this compound (4- to 8-fold increase in MIC) has been associated with mutations in the Rv0678 gene. Rv0678 is a negative regulator of the MmpS5/MmpL5 efflux pump. Mutations in Rv0678 can also confer low-level cross-resistance to other anti-TB drugs like bedaquiline and clofazimine.

Conclusion

This compound is a highly potent benzothiazinone with a novel mechanism of action that is effective against both drug-susceptible and drug-resistant strains of M. tuberculosis. Its nanomolar potency and distinct cellular target make it a promising candidate for inclusion in future anti-TB treatment regimens. The detailed experimental protocols and workflows provided in this guide are intended to facilitate further research and development in this critical area of infectious disease. Continued investigation into its in vivo efficacy, safety profile, and potential for combination therapy is warranted to fully realize its clinical potential.

References

- 1. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]

- 2. journals.asm.org [journals.asm.org]

- 3. MTT assay protocol | Abcam [abcam.com]

- 4. tsijournals.com [tsijournals.com]

- 5. texaschildrens.org [texaschildrens.org]

- 6. Resazurin Microtiter Assay Plate: Simple and Inexpensive Method for Detection of Drug Resistance in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

Preclinical Toxicology and Safety Profile of BTZ043: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical toxicology and safety profile of BTZ043, a novel benzothiazinone anti-tuberculosis agent. The information is compiled from publicly available research and clinical trial protocols to support further investigation and development of this promising drug candidate.

Executive Summary

This compound has demonstrated a favorable preclinical safety profile, characterized by a low toxicological potential in multiple species. Good Laboratory Practice (GLP) compliant studies have established No-Observed-Adverse-Effect Levels (NOAELs) in both rats and minipigs. Extensive in vitro and in vivo testing has revealed no evidence of genotoxicity, phototoxicity, or mutagenicity. Furthermore, dedicated safety pharmacology studies have shown no adverse effects on the cardiovascular, respiratory, or central nervous systems at therapeutically relevant exposures. This document details the key findings and experimental methodologies from the preclinical safety assessment of this compound.

Mechanism of Action

This compound exerts its potent bactericidal activity against Mycobacterium tuberculosis by inhibiting the decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1).[1][2] This enzyme is crucial for the biosynthesis of decaprenylphosphoryl-D-arabinose, an essential precursor for the mycobacterial cell wall components arabinogalactan and lipoarabinomannan. By forming a covalent adduct with a cysteine residue in the active site of DprE1, this compound effectively blocks cell wall synthesis, leading to bacterial death.[1] This mechanism is highly specific to mycobacteria.

Mechanism of action of this compound.

Repeated-Dose Toxicology

Comprehensive repeated-dose toxicity studies have been conducted in both rodent (rat) and non-rodent (minipig) species to evaluate the potential target organs of toxicity and to establish a safe dose range for clinical studies. These studies were performed under GLP conditions.

28-Day Oral Toxicity Study in Rats

A pivotal 28-day subacute toxicity study was performed in rats to assess the safety of this compound.

Experimental Protocol:

-

Species: Rat (specific strain not publicly disclosed).

-

Dose Levels: 60, 170, and 470 mg/kg/day.

-

Route of Administration: Oral gavage.

-

Duration: 28 consecutive days.

-

Observations: Included clinical signs, body weight, food consumption, hematology, clinical chemistry, and comprehensive histopathological examination of tissues.

Key Findings: Noteworthy effects were observed only at the highest dose of 470 mg/kg. In female rats at this dose, an abnormal Irwin test was observed, which was reversible the day after the last dosing. The No-Observed-Adverse-Effect Level (NOAEL) was established at 170 mg/kg/day in rats.

28-Day Oral Toxicity Study in Minipigs

To assess the toxicity profile in a non-rodent species, a 28-day study was conducted in minipigs.

Experimental Protocol:

-

Species: Minipig (specific strain not publicly disclosed).

-

Dose Levels: 40, 120, and 360 mg/kg.

-

Route of Administration: Oral.

-

Duration: 28 consecutive days.

-

Observations: Included clinical signs, body weight, food consumption, electrocardiography (ECG), hematology, clinical chemistry, and full histopathology.

Key Findings: this compound was exceptionally well-tolerated in minipigs, with no adverse effects observed at any dose level. The NOAEL in this study was determined to be 360 mg/kg, the highest dose tested.

Table 1: Summary of Repeated-Dose Toxicology Studies

| Species | Duration | Route of Administration | NOAEL (mg/kg/day) | Key Findings |

| Rat | 28 Days | Oral | 170 | Abnormal Irwin test in females at 470 mg/kg (reversible) |

| Minipig | 28 Days | Oral | 360 | No adverse effects observed up to the highest dose |

| Rat | 6 Months | Oral | Ongoing | - |

Genetic Toxicology

A battery of tests was conducted to assess the genotoxic potential of this compound. The results of these studies were negative, indicating that this compound is not mutagenic or clastogenic.[1]

Experimental Protocols: While specific details of the assays for this compound are not fully available in the public domain, a standard genetic toxicology battery typically includes:

-

Ames Test (Bacterial Reverse Mutation Assay): To assess the potential of the compound to induce gene mutations in bacteria.

-

In Vitro Mammalian Cell Gene Mutation Test: To evaluate for mutagenic potential in mammalian cells.

-

In Vitro or In Vivo Micronucleus Test: To detect chromosomal damage in mammalian cells.

-

In Vitro or In Vivo Chromosomal Aberration Assay: To assess for structural chromosomal abnormalities.

Standard genetic toxicology testing workflow.

Safety Pharmacology

A core battery of safety pharmacology studies was conducted under GLP conditions to evaluate the effects of this compound on vital organ systems. No negative effects were observed within the established NOAELs.

Cardiovascular System

Experimental Protocol: Cardiovascular safety is typically assessed through a combination of in vitro and in vivo models. A standard assessment includes:

-

hERG Assay: An in vitro patch-clamp study to assess the potential for inhibition of the hERG potassium channel, which is critical for cardiac repolarization.

-

In Vivo Cardiovascular Study: Monitoring of blood pressure, heart rate, and ECG parameters in a conscious, freely moving non-rodent species (e.g., minipig or dog) using telemetry or jacketed systems.

Key Findings: No test item-related effects on blood pressure, heart rate, or ECG parameters were observed in minipig studies up to a high dose level of 360 mg/kg.

Respiratory System

Experimental Protocol: Respiratory safety is typically evaluated in conscious rats using whole-body or head-out plethysmography to measure respiratory rate, tidal volume, and minute volume.

Key Findings: The safety panel for respiratory toxicity was conducted under GLP standards and within the NOAELs determined in toxicology studies, with no negative effects observed.

Central Nervous System

Experimental Protocol: The Irwin test is a common method for assessing the effects of a test substance on the central nervous system. This involves a comprehensive observational assessment of behavioral and physiological parameters in rodents.

Key Findings: As mentioned in the repeated-dose toxicity section, an abnormal Irwin test was noted in female rats at the highest dose of 470 mg/kg, which was reversible.[1] Within the established NOAELs, no adverse neurobehavioral effects were observed.

Safety pharmacology evaluation workflow.

Other Toxicological Assessments

-

Phototoxicity: Phototoxicity studies were conducted and were negative.

-

Mutagenicity: Mutagenicity studies were negative.[1]

Drug-Drug Interactions

-

CYP450 Enzymes: this compound showed low interaction with CYP450 enzymes.

-

Drug Combinations: Synergistic effects have been observed with rifampicin and bedaquiline, and additive effects with isoniazid.[1]

Conclusion

The preclinical data for this compound indicate a wide therapeutic window and a favorable safety profile. The compound has demonstrated a low potential for toxicity in repeated-dose studies in both rodents and non-rodents, with no evidence of genotoxicity, phototoxicity, or mutagenicity. Safety pharmacology studies have not revealed any adverse effects on the cardiovascular, respiratory, or central nervous systems at doses below the established NOAELs. These findings have supported the progression of this compound into clinical development for the treatment of tuberculosis.

References

- 1. Pharmacokinetics and Efficacy of the Benzothiazinone BTZ-043 against Tuberculous Mycobacteria inside Granulomas in the Guinea Pig Model - PMC [pmc.ncbi.nlm.nih.gov]

- 2. First-in-human study of the benzothiazinone and DprE1 inhibitor BTZ-043, a novel drug candidate for the treatment of Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

The Prodrug BTZ043: A Deep Dive into its Activation and Mechanism of Action against Mycobacterium tuberculosis

A Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the benzothiazinone BTZ043, a potent anti-tuberculosis agent that acts as a prodrug. We will delve into the intricate details of its activation mechanism, present key quantitative data, outline relevant experimental protocols, and provide visual representations of the critical pathways and workflows involved in its study.

Introduction: this compound as a Covalent Inhibitor Prodrug

This compound is a leading drug candidate from the benzothiazinone (BTZ) class of compounds, exhibiting remarkable potency against both drug-susceptible and multidrug-resistant strains of Mycobacterium tuberculosis (Mtb)[1][2]. A key feature of this compound is its nature as a prodrug, meaning it requires bioactivation within the mycobacterial cell to exert its therapeutic effect[3]. This activation process is highly specific and leads to the irreversible inhibition of a crucial enzyme in the Mtb cell wall biosynthesis pathway, decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1)[4][5].

The Activation Mechanism of this compound

The activation of this compound is a multi-step process that occurs within the active site of its target enzyme, DprE1. This process can be summarized as follows:

-

Enzyme Binding: this compound, in its prodrug form, enters the active site of the DprE1 enzyme.

-

Reductive Activation: The nitro group of this compound is reduced to a highly reactive nitroso intermediate[1][3]. This reduction is catalyzed by the reduced flavin adenine dinucleotide (FADH2) cofactor present within the DprE1 active site[6].

-

Covalent Adduct Formation: The electrophilic nitroso intermediate then rapidly reacts with the thiol group of a critical cysteine residue (Cys387 in Mtb DprE1) in the enzyme's active site[1][3].

-

Irreversible Inhibition: This reaction forms a stable, covalent semimercaptal adduct, which permanently blocks the active site of DprE1[3][7]. The irreversible inhibition of DprE1 disrupts the synthesis of decaprenylphosphoryl-D-arabinofuranose (DPA), a vital precursor for the biosynthesis of arabinogalactan and lipoarabinomannan, essential components of the mycobacterial cell wall[5][6]. This disruption ultimately leads to cell lysis and bacterial death.

The following diagram illustrates the activation pathway of this compound.

References

- 1. Characterization of DprE1-Mediated Benzothiazinone Resistance in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In Vitro Combination Studies of Benzothiazinone Lead Compound this compound against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structural basis for benzothiazinone-mediated killing of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. BTZ-043 | Working Group for New TB Drugs [newtbdrugs.org]

- 5. etheses.bham.ac.uk [etheses.bham.ac.uk]

- 6. pubs.acs.org [pubs.acs.org]

- 7. embopress.org [embopress.org]

Methodological & Application

Application Notes and Protocols for BTZ043 Minimum Inhibitory Concentration (MIC) Determination

For Researchers, Scientists, and Drug Development Professionals

Introduction

BTZ043 is a potent benzothiazinone derivative that has demonstrated significant promise as a novel anti-tuberculosis agent. It acts as a suicide inhibitor of the decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1), a crucial enzyme in the mycobacterial cell wall synthesis pathway.[1] This unique mechanism of action makes it highly effective against Mycobacterium tuberculosis, including multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains.[1][2] Accurate determination of the Minimum Inhibitory Concentration (MIC) of this compound is fundamental for preclinical and clinical research, aiding in the assessment of its potency, spectrum of activity, and in monitoring for the development of resistance.

These application notes provide a detailed protocol for determining the MIC of this compound against Mycobacterium species using the broth microdilution method, followed by endpoint determination using the Resazurin Microtiter Assay (REMA). This method is based on established protocols from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) for mycobacterial susceptibility testing.

Mechanism of Action Signaling Pathway

The primary target of this compound is the DprE1 enzyme, which is essential for the biosynthesis of arabinans, a key component of the mycobacterial cell wall. This compound covalently binds to a cysteine residue in the active site of DprE1, leading to irreversible inhibition of the enzyme. This disruption of cell wall synthesis ultimately results in bacterial cell death.

Figure 1. Mechanism of action of this compound.

Quantitative Data Summary

The following table summarizes the reported MIC values for this compound against various mycobacterial species. These values highlight the potent and specific activity of this compound against the M. tuberculosis complex.

| Mycobacterial Species | Strain | MIC Range (µg/mL) | MIC Range (nM) | Reference(s) |

| Mycobacterium tuberculosis | H37Rv | 0.001 - 0.008 | 2.3 - 18.4 | [3][4][5] |

| M. tuberculosis | Clinical Isolates (MDR/XDR) | 0.001 - 0.03 | 2.3 - 69.0 | [1][2] |

| Mycobacterium smegmatis | mc²155 | 0.004 | 9.2 | [2][5] |

| Nocardia brasiliensis | Clinical Isolates | 0.125 - 0.250 | 287.5 - 575.0 | [4] |

| Mycobacterium avium complex (MAC) | Clinical Isolates | >32 | >73600 | [6] |

| Mycobacterium abscessus | Clinical Isolates | >32 | >73600 | [6] |

Experimental Protocols

Broth Microdilution MIC Assay for this compound

This protocol outlines the steps for determining the MIC of this compound using the broth microdilution method in a 96-well plate format.

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO)

-

Middlebrook 7H9 broth base

-

Glycerol

-

Oleic acid-albumin-dextrose-catalase (OADC) enrichment or Albumin-dextrose-catalase (ADC) enrichment

-

Tween 80

-

Sterile 96-well flat-bottom microtiter plates

-

Sterile conical tubes

-

Sterile distilled water

-

McFarland 0.5 turbidity standard

-

Mycobacterium isolate to be tested

-

Resazurin sodium salt

-

Phosphate-buffered saline (PBS)

Equipment:

-

Biosafety cabinet (Class II or higher)

-

Incubator (37°C)

-

Vortex mixer

-

Spectrophotometer or nephelometer

-

Micropipettes and sterile tips

-

Multichannel pipette

Protocol Steps:

-

Preparation of Media:

-

Prepare Middlebrook 7H9 broth according to the manufacturer's instructions, supplementing with 0.2% (v/v) glycerol and 10% (v/v) OADC or ADC enrichment.

-

Add 0.05% (v/v) Tween 80 to the broth to prevent clumping of mycobacteria.

-

-

Preparation of this compound Stock Solution:

-

Prepare a stock solution of this compound at a high concentration (e.g., 1 mg/mL) in 100% DMSO.[7]

-

Ensure complete dissolution of the compound.

-

Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

-

-

Preparation of this compound Dilution Series:

-

In a sterile 96-well plate, perform serial two-fold dilutions of the this compound stock solution in Middlebrook 7H9 broth to achieve the desired final concentration range (e.g., from 64 µg/mL to 0.0005 µg/mL).

-

The final volume in each well should be 100 µL.

-

Include a drug-free well as a positive control for bacterial growth and a media-only well as a negative control for sterility.

-

-

Inoculum Preparation:

-

Culture the Mycobacterium isolate on an appropriate solid medium (e.g., Middlebrook 7H10 or 7H11 agar) until sufficient growth is observed.

-

Harvest colonies and transfer them to a sterile tube containing a few sterile glass beads and a small amount of 7H9 broth.

-

Vortex vigorously to break up clumps.

-

Allow large particles to settle for a few minutes.

-

Transfer the supernatant to a new sterile tube and adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard using a spectrophotometer or nephelometer. This corresponds to approximately 1 x 10⁷ to 1 x 10⁸ CFU/mL.

-

Dilute the adjusted inoculum in 7H9 broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

-

-

Inoculation of Microtiter Plates:

-

Add 100 µL of the final bacterial inoculum to each well of the microtiter plate containing the this compound dilutions and the growth control well.

-

The final volume in each well will be 200 µL.

-

-

Incubation:

-

Seal the microtiter plates with a plate sealer or place them in a humidified container to prevent evaporation.

-

Incubate the plates at 37°C. The incubation time will vary depending on the growth rate of the mycobacterial species being tested (e.g., 7-14 days for M. tuberculosis).

-

Endpoint Determination using Resazurin Microtiter Assay (REMA)

The REMA is a colorimetric method used to assess bacterial viability. Viable, metabolically active cells reduce the blue, non-fluorescent resazurin to the pink, fluorescent resorufin.

Protocol Steps:

-

Preparation of Resazurin Solution:

-

Prepare a 0.01% (w/v) solution of resazurin sodium salt in sterile distilled water.[8]

-

Filter-sterilize the solution using a 0.22 µm filter.

-

Store the solution protected from light at 4°C for up to one week.

-

-

Addition of Resazurin and Final Incubation:

-

After the initial incubation period, add 30 µL of the sterile resazurin solution to each well of the microtiter plate.[8]

-

Re-incubate the plates at 37°C for an additional 24-48 hours.

-

-

Reading and Interpretation of Results:

-

Visually inspect the plates for a color change.

-

A change from blue to pink indicates bacterial growth.

-

The MIC is defined as the lowest concentration of this compound that prevents this color change (i.e., the well remains blue).[8]

-

Experimental Workflow Diagram

The following diagram illustrates the workflow for the this compound MIC determination protocol.

Figure 2. This compound MIC determination workflow.

References

- 1. BTZ-043 | Working Group for New TB Drugs [newtbdrugs.org]

- 2. Benzothiazinones Kill Mycobacterium tuberculosis by Blocking Arabinan Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. journals.asm.org [journals.asm.org]

- 4. In Vitro Activities of the New Antitubercular Agents PA-824 and this compound against Nocardia brasiliensis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 7. Efficient Synthesis of Benzothiazinone Analogues with Activity against Intracellular Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Resazurin Microtiter Assay Plate: Simple and Inexpensive Method for Detection of Drug Resistance in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for BTZ043 Studies in the C3HeB/FeJ Mouse Model

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing the C3HeB/FeJ mouse model in the preclinical evaluation of BTZ043, a promising anti-tuberculosis drug candidate. The C3HeB/FeJ mouse is a valuable tool for tuberculosis research as it develops human-like caseous necrotic lung lesions, offering a more clinically relevant model for assessing drug efficacy compared to standard mouse strains.[1][2][3][4][5]

Introduction to this compound

This compound is a potent benzothiazinone that acts as a suicide inhibitor of the decaprenylphosphoryl-β-D-ribose 2′ epimerase (DprE1).[6][7][8] This enzyme is crucial for the biosynthesis of arabinans, essential components of the mycobacterial cell wall.[9][10][11] By inhibiting DprE1, this compound effectively blocks cell wall synthesis, leading to bactericidal activity against Mycobacterium tuberculosis (Mtb), including multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains.[9][10] this compound has demonstrated significant efficacy in reducing bacterial burdens in the lungs and spleens of C3HeB/FeJ mice.[7][8]

Key Experimental Protocols

In Vivo Efficacy Assessment of this compound in the C3HeB/FeJ Mouse Model

This protocol outlines the procedure for evaluating the efficacy of this compound in C3HeB/FeJ mice chronically infected with M. tuberculosis.

Materials:

-

C3HeB/FeJ mice

-

Mycobacterium tuberculosis Erdman strain (or other relevant strain)

-

Aerosol infection chamber (e.g., Glas-Col inhalation exposure system)

-

This compound (formulated for oral gavage)

-

Vehicle control

-

Standard TB drugs for comparison (e.g., isoniazid)

-

Middlebrook 7H11 agar plates

-

Tissue homogenizer

-

Biosafety Level 3 (BSL-3) facility and procedures

Protocol:

-

Aerosol Infection:

-

Culture M. tuberculosis to mid-log phase.

-

Infect C3HeB/FeJ mice via the aerosol route to achieve a low-dose implantation of approximately 50-100 colony-forming units (CFU) in the lungs.[4]

-

Determine the initial bacterial load in the lungs of a subset of mice one day post-infection.

-

-

Establishment of Chronic Infection:

-

Allow the infection to establish for 8 weeks to enable the development of caseous necrotic pulmonary lesions.[7]

-

-

Drug Treatment:

-

Initiate treatment 8 weeks post-infection.

-

Administer this compound orally by gavage daily, 5 days a week.[7]

-

Prepare this compound in a suitable vehicle.

-

Include the following experimental groups:

-

Vehicle control (untreated)

-

This compound at various doses (e.g., 50, 100, and 200 mg/kg)[7]

-

Positive control (e.g., isoniazid)

-

-

Continue treatment for 4 and 8 weeks.[7]

-

-

Assessment of Efficacy:

-

At the end of the treatment periods (4 and 8 weeks), euthanize the mice.

-

Aseptically remove the lungs and spleens.

-

Homogenize the tissues in sterile saline.

-

Plate serial dilutions of the homogenates on Middlebrook 7H11 agar.

-

Incubate the plates at 37°C for 3-4 weeks.

-

Enumerate the CFU to determine the bacterial load in each organ.

-

-

Histopathological Analysis:

-

Fix a portion of the lung tissue in 10% neutral buffered formalin.

-

Embed the tissue in paraffin, section, and stain with hematoxylin and eosin (H&E) and Ziehl-Neelsen for acid-fast bacilli.

-

Evaluate the lung pathology, including the size and characteristics of necrotic lesions. This compound treatment has been associated with improved histology scores of pulmonary lesions.[7][8]

-

Quantitative Data Summary

The following tables summarize the reported efficacy of this compound in the C3HeB/FeJ mouse model.

Table 1: Efficacy of this compound in the Lungs of C3HeB/FeJ Mice [7]

| Treatment Group | Duration | Mean Log10 CFU/Lung (± SEM) | Reduction vs. Pre-treatment (Log10 CFU) |

| Pre-treatment Control | 8 weeks post-infection | 6.73 (± 0.21) | N/A |

| Untreated Control | 4 weeks | 7.59 (± 0.32) | -0.86 |

| This compound (50 mg/kg) | 4 weeks | Not specified | Statistically significant reduction |

| This compound (100 mg/kg) | 4 weeks | Not specified | Statistically significant reduction |

| This compound (200 mg/kg) | 4 weeks | Not specified | Statistically significant reduction |

| Untreated Control | 8 weeks | 8.00 (± 0.16) | -1.27 |

| This compound (50 mg/kg) | 8 weeks | Not specified | Highly significant, dose-proportional reduction |

| This compound (100 mg/kg) | 8 weeks | Not specified | Highly significant, dose-proportional reduction |

| This compound (200 mg/kg) | 8 weeks | Not specified | Maximal effect, highly significant reduction |

Table 2: Efficacy of this compound in the Spleens of C3HeB/FeJ Mice [7]

| Treatment Group | Duration | Mean Log10 CFU/Spleen (± SEM) | Reduction vs. Pre-treatment (Log10 CFU) |

| Pre-treatment Control | 8 weeks post-infection | 4.50 (± 0.09) | N/A |

| Untreated Control | 4 weeks | 4.79 (± 0.24) | -0.29 |

| This compound (50 mg/kg) | 4 weeks | Not specified | No dose-proportional killing |

| This compound (100 mg/kg) | 4 weeks | Not specified | No dose-proportional killing |

| This compound (200 mg/kg) | 4 weeks | Not specified | No dose-proportional killing |

| Untreated Control | 8 weeks | 5.39 (± 0.26) | -0.89 |

| This compound (50 mg/kg) | 8 weeks | Not specified | Statistically significant reduction |

| This compound (100 mg/kg) | 8 weeks | Not specified | Statistically significant, dose-proportional reduction |

| This compound (200 mg/kg) | 8 weeks | Not specified | Best overall efficacy, 4/8 mice below detection limit |

Visualizations

Signaling Pathway of this compound Action

Caption: Mechanism of action of this compound.

Experimental Workflow for this compound Efficacy Studies

Caption: Workflow for evaluating this compound efficacy.

References

- 1. biorxiv.org [biorxiv.org]

- 2. The C3HeB/FeJ mice as a novel preclinical mouse model for Mycobacterium tuberculosis: an analysis of the host pathogenesis and the in vivo environment of the necrotic granuloma [mountainscholar.org]

- 3. Mouse model of pulmonary cavitary tuberculosis and expression of matrix metalloproteinase-9 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. journals.asm.org [journals.asm.org]

- 5. api.mountainscholar.org [api.mountainscholar.org]

- 6. academic.oup.com [academic.oup.com]

- 7. journals.asm.org [journals.asm.org]

- 8. Drug distribution and efficacy of the DprE1 inhibitor BTZ-043 in the C3HeB/FeJ mouse tuberculosis model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. BTZ-043 | Working Group for New TB Drugs [newtbdrugs.org]

- 10. Structural basis for benzothiazinone-mediated killing of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. In Vitro Combination Studies of Benzothiazinone Lead Compound this compound against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for BTZ043 Administration in Guinea Pig Models

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the administration and dosage of BTZ043, a promising anti-tuberculosis drug candidate, in guinea pig models. The protocols are based on established experimental data to ensure reproducibility and accuracy in preclinical studies.

Mechanism of Action

This compound is a benzothiazinone that acts as a potent inhibitor of the decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1).[1][2][3][4] This enzyme is crucial for the biosynthesis of decaprenylphosphoryl-β-D-arabinose, a precursor for arabinans, which are essential components of the mycobacterial cell wall.[2][4] By covalently binding to a cysteine residue in the active site of DprE1, this compound effectively blocks arabinan synthesis, leading to cell lysis and death of Mycobacterium tuberculosis.[2][3][4][5]

Caption: Mechanism of action of this compound in inhibiting mycobacterial cell wall synthesis.

Quantitative Data Summary

The following tables summarize the key quantitative data from studies of this compound in guinea pig models.

Table 1: Dosage Regimens for this compound in Guinea Pig Models

| Study Type | Dosage (mg/kg) | Formulation | Administration Route | Duration | Reference |

| Dose-Finding Study | 50, 200, 400 | Micronized | Oral | Single dose | [5] |

| Dose-Finding Study | 200 | Wet-milled | Oral | Single dose | [5] |

| Multidose Application | 400 | Micronized | Oral | 8 consecutive days | [5] |

| M. tuberculosis Efficacy | 300 | Micronized | Oral | 28 days, starting 14 days post-infection | [5][6][7] |

| BCG Granuloma Study | 400 | Micronized | Oral | 7 consecutive days, starting 28 days post-inoculation | [6] |

Table 2: Pharmacokinetic Parameters of this compound in Guinea Pigs (Single Oral Dose)

| Dose (mg/kg) | Formulation | Mean Peak Plasma Concentration (M0) (ng/mL) | Time to Peak (hours) | Reference |

| 50 | Micronized | 1,205 | 1 | [5] |

| 200 | Micronized | Not explicitly stated | Not explicitly stated | [5] |

| 400 | Micronized | Not explicitly stated | Not explicitly stated | [5] |

| 200 | Wet-milled | Not explicitly stated | Not explicitly stated | [5] |

Note: M0 refers to the parent compound this compound.

Table 3: Plasma Concentrations of this compound (M0) and its Metabolite (M1) after Multidose Application (400 mg/kg for 8 days)

| Time Point | M0 Concentration (ng/mL) | M1 Concentration (ng/mL) | Reference |

| Day 1, 1 hour | 1,331 | 2,147 | [5] |

| Day 8, 0 hours (trough) | 1,391 | 1,823 | [5] |

Experimental Protocols

Detailed methodologies for key experiments involving this compound administration in guinea pigs are provided below.

Protocol 1: Dose-Finding Study

Objective: To determine the appropriate oral dose of this compound in guinea pigs.

Animals: Four guinea pigs were used in a dose-escalation design.

Procedure:

-

Administer an initial oral dose of 50 mg/kg of micronized this compound.

-

Allow for a washout period of at least 7 weeks.

-

Administer escalating doses of 200 mg/kg and 400 mg/kg of micronized this compound to the same animals, with the same washout period between doses.

-

For comparison of formulations, a separate administration of 200 mg/kg of wet-milled this compound was performed.[5]

-

Collect blood samples from the vena saphena lateralis at 15 and 30 minutes, and at 1, 2, 4, 8, and 24 hours post-administration.[5][6]

-

Centrifuge the blood to separate plasma. Stabilize plasma samples with ascorbic acid.

-

Analyze plasma concentrations of this compound (M0) and its main amino-metabolite (M1) using mass spectrometry.[5][6]

Protocol 2: Efficacy Study in M. tuberculosis-Infected Guinea Pigs

Objective: To evaluate the therapeutic effect of this compound in guinea pigs infected with virulent M. tuberculosis.

Animals: Eighteen guinea pigs were divided into three groups (n=6 each): this compound-treated, vehicle control, and isoniazid (INH)-treated control.

Procedure:

-

Infect guinea pigs subcutaneously in the left axillary region with 1 × 10³ CFU of M. tuberculosis strain H37Rv.[5][6][7]

-

Fourteen days post-infection, initiate daily oral treatment.

-

Administer 300 mg/kg of micronized this compound to the treatment group for 28 consecutive days.[5][6][7]

-

Note: A dosage of 300 mg/kg was used for the challenge trial to avoid transient neurological signs observed at 400 mg/kg in some animals.[5]

-

-

Administer the vehicle solution to the vehicle control group and 60 mg/kg of isoniazid to the INH control group.[6][7]

-

At the end of the 28-day treatment period (42 days post-infection), euthanize the animals.

-

Perform necropsy and macroscopically score granulomas at the infection site, the draining axillary lymph node, and the spleen.[6][7]

-

Determine the bacterial load (CFU) in the aforementioned tissues to assess treatment efficacy.[5]

Caption: Experimental workflow for the this compound efficacy study in a guinea pig model.

Safety and Tolerability

In preclinical toxicology studies, this compound demonstrated a low toxicologic potential.[1] It was well-tolerated in rats up to 170 mg/kg over 28 days and showed a No-Observed-Adverse-Effect Level (NOAEL) of 360 mg/kg in minipigs.[1] In guinea pigs, transient and mild neurological symptoms such as tumbling or stupor were observed in some adolescent animals at a dose of 400 mg/kg during a multidose study.[5] Consequently, a lower dose of 300 mg/kg was chosen for efficacy studies in infected animals to mitigate these effects.[5] No genotoxicity or mutagenicity was reported in rats.[5]

References

- 1. BTZ-043 | Working Group for New TB Drugs [newtbdrugs.org]

- 2. Pharmacokinetics and Efficacy of the Benzothiazinone BTZ-043 against Tuberculous Mycobacteria inside Granulomas in the Guinea Pig Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Structural basis for benzothiazinone-mediated killing of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pharmacokinetics and Efficacy of the Benzothiazinone BTZ-043 against Tuberculous Mycobacteria inside Granulomas in the Guinea Pig Model - PMC [pmc.ncbi.nlm.nih.gov]

- 5. journals.asm.org [journals.asm.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

Application Notes and Protocols: Checkerboard Assay for BTZ043 Combination Therapy

For Researchers, Scientists, and Drug Development Professionals

Introduction

BTZ043 is a potent benzothiazinone derivative that constitutes a promising new class of drug candidates for tuberculosis treatment.[1] Its mechanism of action involves the inhibition of the decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1), an essential enzyme in the biosynthesis of arabinans, which are vital components of the mycobacterial cell wall.[1][2] This inhibition ultimately leads to cell lysis and bacterial death.[1] Given the rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis, combination therapy is a cornerstone of effective treatment. The checkerboard assay is a widely used in vitro method to systematically study the interactions between two antimicrobial agents, quantifying their combined effect as synergistic, additive, indifferent, or antagonistic.[3][4]

These application notes provide a detailed protocol for performing a checkerboard assay to evaluate the efficacy of this compound in combination with other anti-tubercular agents. The Fractional Inhibitory Concentration Index (FICI) is used to quantify the drug interactions.

Signaling Pathways and Mechanisms of Action

This compound acts as a suicide inhibitor of the DprE1 enzyme.[5] DprE1 is a key enzyme in the synthesis of decaprenylphosphoryl-D-arabinofuranose (DPA), the arabinose donor for the biosynthesis of arabinogalactan and lipoarabinomannan, both essential components of the mycobacterial cell wall.[2][5] By covalently binding to a cysteine residue in the active site of DprE1, this compound blocks the formation of DPA, leading to the disruption of cell wall synthesis and subsequent cell death.[1][2]

Synergistic effects with other drugs can arise from complementary mechanisms of action. For instance, the synergy observed between this compound and TMC207 (bedaquiline) is hypothesized to result from the weakening of the cell wall by this compound, which may facilitate the penetration of TMC207 to its target, the ATP synthase.[6][7]

References

- 1. Benzothiazinones Kill Mycobacterium tuberculosis by Blocking Arabinan Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structural basis for benzothiazinone-mediated killing of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. New and simplified method for drug combination studies by checkerboard assay - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synergy assessed by checkerboard. A critical analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. In vitro combination studies of benzothiazinone lead compound this compound against Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Application Notes and Protocols for Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling of BTZ043

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the pharmacokinetic and pharmacodynamic (PK/PD) properties of BTZ043, a novel benzothiazinone anti-tuberculosis drug candidate. Detailed protocols for key in vitro and in vivo experiments are included to facilitate the study of this compound.

Introduction

This compound is a potent inhibitor of the decaprenyl-phospho-β-D-ribofuranose 2'-oxidase (DprE1), an essential enzyme in the mycobacterial cell wall synthesis pathway.[1][2][3] This novel mechanism of action makes it a promising candidate for the treatment of tuberculosis (TB), including multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains.[1] Understanding the PK/PD relationship of this compound is crucial for optimizing dosing regimens and predicting clinical efficacy.

Mechanism of Action

This compound is a prodrug that is activated by the reduced flavin cofactor within the DprE1 enzyme. This activation involves the reduction of the nitro group of this compound to a reactive nitroso derivative.[4][5] The nitroso intermediate then forms a covalent semi-mercaptal adduct with a cysteine residue (Cys387 in Mycobacterium tuberculosis) in the active site of DprE1, leading to irreversible inhibition of the enzyme.[3][4][5] The inhibition of DprE1 blocks the synthesis of decaprenyl-phosphoryl-arabinose (DPA), a precursor for the arabinan domains of arabinogalactan and lipoarabinomannan, which are essential components of the mycobacterial cell wall.[1][6]

Pharmacokinetics

This compound is rapidly absorbed, metabolized, and eliminated.[2] It is metabolized in the liver into two major metabolites, M1 (an amino derivative) and M2.[7][8] M1 is significantly less active against M. tuberculosis than the parent compound, while the activity of the unstable M2 metabolite is not fully characterized.[2][7][8] The pharmacokinetics of this compound can be influenced by food, with bioavailability being lower when administered without food.[9][10]

Table 1: Summary of In Vitro Pharmacodynamic Parameters for this compound

| Parameter | Value | Organism/Condition | Reference |

| MIC | 1 - 30 ng/mL | M. tuberculosis complex | [1] |

| MIC | 0.1 - 80 ng/mL | Fast-growing mycobacteria | [1] |

| MIC | 0.001–0.008 mg/L | M. tuberculosis | [2] |

| MIC | <10 ng/mL | Intracellular mycobacteria in macrophages | [11] |

Table 2: Summary of Preclinical In Vivo Pharmacokinetic and Pharmacodynamic Parameters for this compound

| Parameter | Value | Animal Model | Reference |

| NOAEL (28 days) | 170 mg/kg | Rat | [1] |

| NOAEL | 360 mg/kg | Minipig | [1] |

| Efficacious Dose | ≥ 50 mg/kg (oral) | BALB/c mice | [2] |

| PK Model | 2-compartmental | Mouse | [12][13] |

| PD Model | Direct Emax | Mouse | [12][13] |

Table 3: Summary of Human Pharmacokinetic Parameters for this compound

| Parameter | Value/Observation | Clinical Study Phase | Reference |

| PK Model (this compound, M2) | 2-compartment disposition | Phase 1b/2a | [7][9] |

| PK Model (M1) | 1-compartment disposition | Phase 1b/2a | [7][9] |

| Bioavailability | 54% lower without food | Phase 1b/2a | [9][10] |

| Dose Range Studied | 250 - 1750 mg daily for 14 days | Phase 1b/2a | [7][9] |

| EC50 (total AUC0–24) | 16,900 ng/mL*h | Phase 1b/2a | [8] |

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Resazurin Microtiter Assay (REMA)

This protocol describes the determination of the MIC of this compound against Mycobacterium tuberculosis using the REMA method.

Materials:

-

Mycobacterium tuberculosis H37Rv culture

-

Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% ADC (albumin, dextrose, catalase), and 0.05% Tween 80

-

This compound stock solution (in DMSO)

-

Resazurin solution (0.01% w/v in sterile water)

-

96-well microtiter plates

-

Sterile tubes and pipettes

Procedure:

-

Inoculum Preparation:

-

Culture M. tuberculosis H37Rv in supplemented 7H9 broth to mid-log phase (OD600 of 0.4-0.6).

-

Adjust the bacterial suspension to a McFarland standard of 1.0.

-